molecular formula C35H40N4O6S2 B2632710 4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide CAS No. 317337-87-4

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide

Cat. No.: B2632710
CAS No.: 317337-87-4
M. Wt: 676.85
InChI Key: QYTVWVLIPVTCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is a complex organic compound characterized by its multiple diethylsulfamoyl groups and benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(diethylsulfamoyl)benzoic acid, which is then subjected to amide coupling reactions with appropriate amines under controlled conditions. The reaction conditions often include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action can include signal transduction cascades, leading to cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)benzoic acid
  • N-(4-(diethylsulfamoyl)phenyl)benzamide
  • 4-(diethylsulfamoyl)benzamide

Uniqueness

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is unique due to its multiple diethylsulfamoyl groups and the specific arrangement of benzamide moieties. This structural complexity contributes to its distinct chemical reactivity and potential biological activities, setting it apart from simpler analogs.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-[[4-[[4-(diethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O6S2/c1-5-38(6-2)46(42,43)32-21-13-28(14-22-32)34(40)36-30-17-9-26(10-18-30)25-27-11-19-31(20-12-27)37-35(41)29-15-23-33(24-16-29)47(44,45)39(7-3)8-4/h9-24H,5-8,25H2,1-4H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTVWVLIPVTCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.